5-Chloro-2-(difluoromethyl)-3-fluoroaniline
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Overview
Description
5-Chloro-2-(difluoromethyl)-3-fluoroaniline: is an organic compound characterized by the presence of chlorine, fluorine, and difluoromethyl groups attached to an aniline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(difluoromethyl)-3-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method includes:
Nitration: The starting material, 5-chloro-2-fluoroaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine using reducing agents such as iron powder in acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can convert it into various amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-Chloro-2-(difluoromethyl)-3-fluoroaniline is used as a building block for synthesizing more complex molecules. Its unique substituents make it valuable for creating compounds with specific electronic and steric properties.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring molecules.
Medicine
Pharmaceutical research leverages this compound for developing new drugs. Its unique structure can be modified to enhance biological activity and selectivity towards specific targets.
Industry
In the agrochemical industry, this compound is used to develop pesticides and herbicides. Its chemical stability and reactivity make it suitable for creating effective agricultural chemicals.
Mechanism of Action
The mechanism by which 5-Chloro-2-(difluoromethyl)-3-fluoroaniline exerts its effects depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, altering their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-fluoroaniline: Lacks the difluoromethyl group, resulting in different reactivity and applications.
2-(Difluoromethyl)-3-fluoroaniline:
3-Chloro-2-(difluoromethyl)aniline: The position of the chlorine and fluorine atoms is reversed, leading to different steric and electronic effects.
Uniqueness
5-Chloro-2-(difluoromethyl)-3-fluoroaniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H5ClF3N |
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Molecular Weight |
195.57 g/mol |
IUPAC Name |
5-chloro-2-(difluoromethyl)-3-fluoroaniline |
InChI |
InChI=1S/C7H5ClF3N/c8-3-1-4(9)6(7(10)11)5(12)2-3/h1-2,7H,12H2 |
InChI Key |
QGDBQEJOFKJWDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(F)F)F)Cl |
Origin of Product |
United States |
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